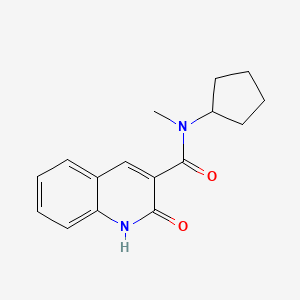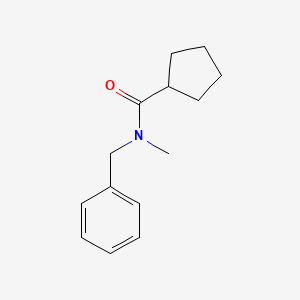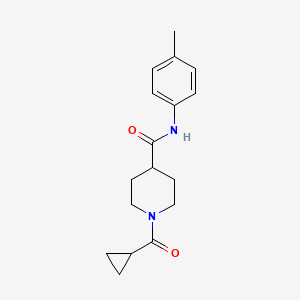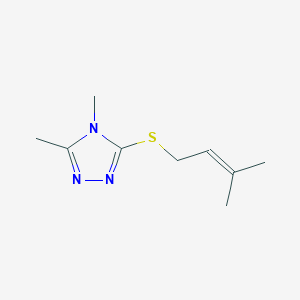
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide, also known as CPI-1189, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoline carboxamides and has been found to exhibit promising pharmacological properties.
作用机制
The exact mechanism of action of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide is not fully understood. However, it is believed to act as a partial agonist of the dopamine D2 receptor and an antagonist of the serotonin 5-HT2A receptor. N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has also been found to modulate the activity of the glutamate NMDA receptor. These actions are thought to contribute to the therapeutic effects of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has also been found to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has several advantages for lab experiments. It has been found to be highly selective for its target receptors and has a favorable pharmacokinetic profile. N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has also been found to be well-tolerated in animal studies. However, one limitation of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide is its relatively short half-life, which may limit its therapeutic potential.
未来方向
There are several future directions for the research on N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its potential as a cognitive enhancer and its effects on learning and memory. Additionally, further studies are needed to elucidate the exact mechanism of action of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide and to optimize its pharmacokinetic profile.
合成方法
The synthesis of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide involves the reaction of 2-chloro-3-cyclopentylquinoline with methylamine, followed by the addition of ethyl chloroformate and sodium azide. The resulting compound is then treated with acetic anhydride to yield N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide. This synthesis method has been reported to yield N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide with a purity of over 95%.
科学研究应用
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties. N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has also been shown to improve cognitive function and reduce inflammation. Additionally, N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(12-7-3-4-8-12)16(20)13-10-11-6-2-5-9-14(11)17-15(13)19/h2,5-6,9-10,12H,3-4,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQZUOHJNXMKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)

![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)


![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)

![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)

![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)